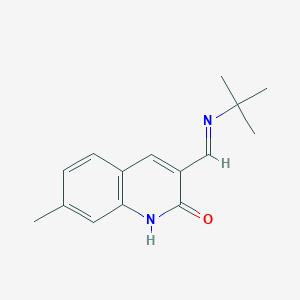

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

578752-46-2 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

3-(tert-butyliminomethyl)-7-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H18N2O/c1-10-5-6-11-8-12(9-16-15(2,3)4)14(18)17-13(11)7-10/h5-9H,1-4H3,(H,17,18) |

InChI Key |

KDRCQMWMQKXLRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction between isatin derivatives and ketones under basic conditions is a classical approach. For example:

This method yields the core structure in moderate to high yields (60–80%).

Friedel-Crafts Cyclization

Cyclization of N-acetylanthranilic acid derivatives with acetyl chloride or analogous acylating agents in the presence of Lewis acids (e.g., AlCl₃) provides 7-methylquinolin-2(1H)-one.

Introduction of a formyl group at C-3 is critical for subsequent imine formation. Two primary methods are employed:

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly effective:

Conditions :

DMF/Et₃N-Mediated Formylation

A milder alternative uses DMF and triethylamine (Et₃N) at elevated temperatures:

Conditions :

Schiff Base Formation with tert-Butylamine

The formyl intermediate undergoes condensation with tert-butylamine to install the tert-butyliminomethyl group:

Ethanol Reflux Method

Conditions :

Catalytic Acid Approach

Acetic acid (10 mol%) accelerates imine formation under milder conditions:

Conditions :

Alternative One-Pot Strategies

Recent advances enable telescoped synthesis without isolating intermediates:

Copper-Catalyzed Tandem Reaction

A copper(I)-catalyzed cascade cyclization/imination protocol directly converts 2-aminobenzaldehyde derivatives and tert-butyl isocyanide into the target compound:

Conditions :

Key Analytical Data

Spectral Characterization

Crystallographic Data

-

Crystal System : Monoclinic, space group P2₁/c.

-

Hydrogen Bonding : Intramolecular H-bond between N-H and carbonyl oxygen stabilizes the lactam ring.

Optimization Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Amino derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Substituent Variations at Position 3

The tert-butyliminomethyl group at position 3 distinguishes the target compound from analogs with alternative substituents:

Key Observations :

- Aromatic substituents (e.g., benzylaminomethyl, anilinomethyl) enhance π-π stacking interactions but may compromise solubility .

Substituent Variations at Position 7

The methyl group at position 7 is conserved in some analogs but varies in others:

Key Observations :

- The methyl group at position 7 in the target compound offers a balance between hydrophobicity and molecular weight, favoring bioavailability.

- Electron-donating groups (e.g., dimethylamino) increase solubility, while electron-withdrawing groups (e.g., chloro, fluoro) enhance stability and reactivity .

Key Findings :

- The target compound’s higher molecular weight and lipophilicity (LogP ~3.2) suggest improved membrane permeability but may limit aqueous solubility.

- Reduced PSA compared to hydroxy-substituted analogs (e.g., 7-hydroxy derivatives ) indicates lower polarity, favoring blood-brain barrier penetration.

Biological Activity

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound's structure suggests possible interactions with biological targets, which may be leveraged for therapeutic applications. This article reviews the synthesis, biological activity, and potential mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 7-methylquinolin-2(1H)-one with tert-butyl isocyanide or similar reagents under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies indicate that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study demonstrated that quinoline derivatives showed growth-inhibitory potency in breast cancer cell lines (MCF7 and MDA-MB-231) and prostate cancer cells (PC3) with GI50 values ranging from 28 to 48 µM. The mechanism of action appears to involve the downregulation of heat shock protein 90 (Hsp90) client proteins, which are crucial for cancer cell survival and proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | MCF7 GI50 (µM) | MDA-MB-231 GI50 (µM) | PC3 GI50 (µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 6BrCaQ | 28 | 48 | 10 |

| 3a | 48 | TBD | TBD |

| 3b | 28 | TBD | TBD |

Note: Values for this compound are yet to be determined.

The anticancer activity of quinoline derivatives is attributed to several mechanisms:

- Inhibition of Hsp90 : By disrupting the function of Hsp90, these compounds lead to the degradation of client proteins involved in cell cycle regulation and apoptosis.

- Induction of Apoptosis : Quinoline derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at various phases, leading to reduced cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:

- Breast Cancer Model : In vivo studies using nude mice implanted with MDA-MB-231 cells showed that encapsulated quinoline derivatives exhibited enhanced anti-tumor activity compared to free compounds .

- Prostate Cancer Model : Compounds demonstrated significant tumor growth inhibition in PC3 xenograft models, reinforcing their potential as therapeutic agents against prostate cancer.

Q & A

Q. What are the established synthetic routes for 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one, and what reagents are critical for its preparation?

The synthesis typically involves multi-step organic reactions. For example, tert-butylimino groups can be introduced via nucleophilic substitution or condensation reactions. A similar compound, (E)-3-(tert-butylimino)-5-nitro-2-quinolin-8-yl-2,3-dihydro-1H-isoindol-1-one, was synthesized using tert-butylamine and nitro-substituted precursors under reflux conditions with purification via flash chromatography (EtOAc/hexane) . Key reagents include NaH in DMF for deprotonation and chloroiodopropane for alkylation, as seen in analogous quinolinone syntheses .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

X-ray crystallography (using SHELX software for refinement) is critical for resolving the tert-butylimino and quinolinone moieties . Complementary techniques include / NMR for confirming proton environments and substituent positions, and HRMS for verifying molecular mass . IR spectroscopy can identify imine (C=N) and carbonyl (C=O) stretches .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Solubility is influenced by the tert-butylimino group, which enhances lipophilicity. Polar aprotic solvents (e.g., DMF, DMSO) are often used. Stability studies should assess degradation under acidic/basic conditions and UV exposure. For related compounds, trifluoromethyl groups were found to improve thermal stability , suggesting similar behavior here.

Q. Which purification methods are most effective for isolating high-purity samples?

Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with gradients of ethyl acetate/hexane) are standard. For complex mixtures, preparative HPLC with C18 columns may be required, as demonstrated in purifying fluorinated quinolinones .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Optimize temperature, solvent polarity, and catalyst loading. For instance, catalytic KI in acetonitrile improved nucleophilic substitution efficiency in a related quinolinone synthesis . Microwave-assisted synthesis could reduce reaction times and improve regioselectivity, though this requires empirical testing.

Q. What computational strategies are used to predict the compound’s biological activity or binding mechanisms?

Density Functional Theory (DFT) calculations can model electronic properties and reactive sites. Molecular docking studies (e.g., with AutoDock Vina) assess interactions with biological targets like enzymes or receptors. Similar quinolinones showed antimicrobial activity via inhibition of bacterial topoisomerases .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical and pharmacological properties?

Introducing electron-withdrawing groups (e.g., -CF) at the 7-methyl position may enhance metabolic stability. Comparative studies on analogues revealed that tert-butyl groups reduce oxidative metabolism in hepatic microsomes .

Q. What methodologies address contradictory data in crystallographic or spectroscopic analyses?

For crystallographic discrepancies, refine data using SHELXL with twinning parameters or high-resolution datasets . In NMR, employ - HSQC/HMBC to resolve overlapping signals. Conflicting biological activity data may require dose-response reassays or orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How is regioselectivity controlled during functionalization of the quinolinone core?

Electrophilic aromatic substitution at the 7-methyl position is guided by directing groups. For example, tert-butylimino acts as a meta-director, while methyl groups favor ortho/para substitution. Steric effects from the tert-butyl group can block certain positions .

Q. What alternative synthetic routes exist for derivatives with enhanced bioactivity or reduced toxicity?

Bioisosteric replacement (e.g., replacing methyl with cyclopropyl) or introducing sulfonyl groups (as in 3-(4-methylbenzenesulfonyl) derivatives) can modulate activity . Click chemistry or photochemical alkylation (e.g., using diethyl ether under UV light) offers regioselective diversification .

Methodological Notes

- Data Validation : Cross-validate analytical results (e.g., XRD with NMR) to confirm structural assignments .

- Theoretical Frameworks : Align experimental design with established hypotheses (e.g., structure-activity relationships) to ensure scientific rigor .

- Bibliometric Analysis : Use tools like VOSviewer to identify research gaps and benchmark against published quinolinone studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.